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Compound of Interest

Compound Name: 2-(2-Methylphenyl)morpholine

Cat. No.: B1288431 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, pharmacological

evaluation, and potential applications of 2-(2-Methylphenyl)morpholine, a promising scaffold

for the development of novel therapeutics targeting the central nervous system (CNS). The

protocols outlined below are based on established methodologies for analogous compounds

and are intended to guide researchers in their investigation of this and similar molecules.

Introduction
2-(2-Methylphenyl)morpholine belongs to the phenylmorpholine class of compounds, which

are recognized for their psychostimulant properties and their interaction with monoamine

transporters.[1] The parent compound, phenmetrazine, is a potent norepinephrine and

dopamine releasing agent.[1] The strategic placement of a methyl group on the phenyl ring, as

in 2-(2-Methylphenyl)morpholine, is anticipated to modulate its potency and selectivity for the

dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter

(SERT). Understanding the structure-activity relationship of these analogs is crucial for the

design of novel CNS agents with tailored pharmacological profiles, potentially for conditions

such as ADHD, depression, and substance abuse disorders.[2]
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The following is a representative protocol for the synthesis of 2-(2-Methylphenyl)morpholine,

adapted from the synthesis of its close analog, 3-methyl-2-(2-methylphenyl)morpholine.[1]

Step 1: Bromination of 1-(2-Methylphenyl)ethan-1-one

Dissolve 1-(2-methylphenyl)ethan-1-one (1 equivalent) in dichloromethane.

Slowly add a solution of bromine (1 equivalent) in dichloromethane to the ketone solution at

room temperature.

Stir the reaction mixture for 1-2 hours.

Dry the solution with anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent

under reduced pressure to yield 2-bromo-1-(2-methylphenyl)ethan-1-one.

Step 2: Formation of the Morpholine Ring

Combine 2-bromo-1-(2-methylphenyl)ethan-1-one (1 equivalent) with ethanolamine (3-4

equivalents) in a suitable solvent such as N-methyl-2-pyrrolidone.

Stir the mixture at room temperature for 3-4 hours.

Quench the reaction with water and basify with 10 M sodium hydroxide (NaOH).

Extract the aqueous mixture with ethyl acetate.

Collect the organic fractions, dry with MgSO₄, filter, and remove the solvent to yield the

intermediate 2-((2-hydroxyethyl)amino)-1-(2-methylphenyl)ethan-1-one.

Step 3: Reduction and Cyclization

Dissolve the intermediate from Step 2 in methanol.

Add sodium borohydride (NaBH₄) (2-3 equivalents) portion-wise at 0 °C.

Stir the reaction mixture at room temperature for 2-3 hours.

Partition the mixture between water and dichloromethane.
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Collect the organic layer, dry with MgSO₄, filter, and remove the solvent under reduced

pressure to yield the crude 2-(2-methylphenyl)morpholine.

Purify the product via column chromatography.

Pharmacological Data
While specific data for 2-(2-Methylphenyl)morpholine is not readily available in the public

domain, the following table summarizes the monoamine transporter inhibition data for the

closely related analog, 3-Methyl-2-(2-methylphenyl)morpholine (2-MPM), which can serve as

a valuable proxy for initial investigations.[1] These assays were conducted using in vitro

transporter assays in rat brain synaptosomes.[1]

Compound DAT IC₅₀ (nM) NET IC₅₀ (nM) SERT IC₅₀ (nM)

3-Methyl-2-(2-

methylphenyl)morphol

ine (2-MPM)

131 50.4 >10,000

Phenmetrazine

(Reference)
70 29 7,765

Note: Lower IC₅₀ values indicate greater potency at the respective transporter. The data

suggests that 2-MPM is a potent inhibitor of DAT and NET with significantly less activity at

SERT, characteristic of a stimulant profile similar to phenmetrazine.[1]

Experimental Protocols
In Vitro: Monoamine Transporter Binding Assay
This protocol is a standard method to determine the binding affinity of a test compound to the

dopamine, norepinephrine, and serotonin transporters.

Materials:

HEK293 cells stably expressing human DAT, NET, or SERT

Cell culture medium and supplements
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Phosphate-buffered saline (PBS)

Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

Radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT)

Test compound (2-(2-Methylphenyl)morpholine)

Non-specific binding control (e.g., 10 µM GBR 12909 for DAT, 10 µM desipramine for NET,

10 µM fluoxetine for SERT)

Scintillation fluid and vials

Scintillation counter

Procedure:

Culture HEK293 cells expressing the transporter of interest to confluency.

Harvest the cells and prepare crude membrane fractions by homogenization and

centrifugation.

Resuspend the membrane pellet in assay buffer.

In a 96-well plate, add assay buffer, radioligand, and varying concentrations of the test

compound or the non-specific binding control.

Initiate the binding reaction by adding the membrane preparation to each well.

Incubate at room temperature for a specified time (e.g., 60-120 minutes) to reach

equilibrium.

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

Place the filters in scintillation vials with scintillation fluid.

Quantify the radioactivity using a scintillation counter.
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Calculate the specific binding and determine the Ki value for the test compound.

In Vitro: Monoamine Transporter Uptake Assay
This functional assay measures the ability of a test compound to inhibit the uptake of

neurotransmitters into cells.

Materials:

HEK293 cells stably expressing human DAT, NET, or SERT

Krebs-HEPES buffer (KHB)

Radiolabeled neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin)

Test compound (2-(2-Methylphenyl)morpholine)

Uptake inhibitors for determining non-specific uptake (as in the binding assay)

Cell lysis buffer

Scintillation counter

Procedure:

Plate the transporter-expressing HEK293 cells in a 96-well plate and grow to confluency.

On the day of the experiment, wash the cells with KHB.

Pre-incubate the cells with varying concentrations of the test compound or vehicle in KHB for

10-20 minutes at 37°C.

Initiate uptake by adding the radiolabeled neurotransmitter to each well.

Incubate for a short period (e.g., 5-10 minutes) at 37°C.

Terminate the uptake by rapidly washing the cells with ice-cold KHB.

Lyse the cells with lysis buffer.
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Transfer the lysate to scintillation vials with scintillation fluid.

Quantify the radioactivity to determine the amount of neurotransmitter taken up by the cells.

Calculate the percent inhibition of uptake and determine the IC₅₀ value for the test

compound.

In Vivo: Locomotor Activity Assay
This behavioral assay assesses the stimulant or depressant effects of a compound in rodents.

Materials:

Male C57BL/6 mice (or other suitable strain)

Open-field activity chambers equipped with infrared beams

Vehicle (e.g., saline, 0.5% carboxymethylcellulose)

Test compound (2-(2-Methylphenyl)morpholine) at various doses

Reference stimulant (e.g., d-amphetamine)

Procedure:

Acclimate the mice to the testing room for at least 60 minutes before the experiment.

Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, oral).

Immediately after injection, place each mouse individually into an open-field chamber.

Record locomotor activity (e.g., distance traveled, beam breaks) for a set duration (e.g., 60-

120 minutes).

Analyze the data by comparing the activity of the compound-treated groups to the vehicle-

treated group.
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The presumed mechanism of action of 2-(2-Methylphenyl)morpholine involves the inhibition

of monoamine transporters, leading to increased extracellular concentrations of dopamine and

norepinephrine. This, in turn, modulates downstream signaling cascades.
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Caption: Presumed mechanism of action of 2-(2-Methylphenyl)morpholine.
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Caption: A typical experimental workflow for CNS drug discovery.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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